molecular formula C14H14N2O3 B2592668 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-2,3-dione CAS No. 824423-80-5

1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-2,3-dione

Cat. No.: B2592668
CAS No.: 824423-80-5
M. Wt: 258.277
InChI Key: LGXFKJWXEFXKER-UHFFFAOYSA-N
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Description

The compound “1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-2,3-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrrolidine ring attached to an indole-2,3-dione group via an ethyl chain. The empirical formula is C14H17NO3 and the molecular weight is 247.29 .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . Its empirical formula is C14H17NO3, and it has a molecular weight of 247.29 .

Scientific Research Applications

Pyrrolidine Derivatives in Drug Discovery

The pyrrolidine ring, a saturated scaffold due to its sp3-hybridization, plays a significant role in medicinal chemistry for designing compounds to treat human diseases. The structural flexibility of pyrrolidine and its derivatives, such as 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-2,3-dione, allows for efficient exploration of pharmacophore space, contributing to the stereochemistry of molecules and increasing three-dimensional coverage through a phenomenon called “pseudorotation”. These structural features lead to different biological profiles of drug candidates, highlighting the importance of stereoisomers and spatial orientation of substituents in binding to enantioselective proteins (Li Petri et al., 2021).

Heterocyclic Compounds Based on Isatins

Isatin derivatives, including this compound, are recognized for their enormous biological activities and synthetic versatility. These compounds serve as crucial building blocks for a wide range of N-heterocycles, showcasing their importance in the synthesis of new heterocyclic compounds through various reactions. Recent literature emphasizes the role of isatins in forming heterocyclic compounds, demonstrating their potential in medicinal chemistry and drug development (Sadeghian Zahra Sadeghian & Bayat, 2022).

Indole Synthesis and Its Importance

The indole scaffold, integral to many biologically active compounds, is a focal point in organic chemistry for developing new synthesis methods. The classification of indole synthesis methods provides a framework for understanding the strategic approaches to indole construction. This classification is crucial for identifying the history and current state of art in indole synthesis strategies, aiding in the design and discovery of new compounds with improved biological profiles (Taber & Tirunahari, 2011).

Diketopyrrolopyrroles: Synthesis and Applications

Diketopyrrolopyrroles, which include structures related to this compound, have been extensively utilized in various applications, including high-quality pigments and electronic devices. The synthesis and reactivity of these compounds, along with their optical properties, highlight the significant advances in the field over decades. The relationship between structure and optical properties of diketopyrrolopyrroles underscores their continued relevance in both academic research and practical applications (Grzybowski & Gryko, 2015).

Future Directions

The pyrrolidine ring is a versatile scaffold in drug discovery, and there is ongoing research into new pyrrolidine compounds with different biological profiles . This compound, with its complex structure, could be a subject of future investigations in medicinal chemistry.

Properties

IUPAC Name

1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c17-12(15-7-3-4-8-15)9-16-11-6-2-1-5-10(11)13(18)14(16)19/h1-2,5-6H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXFKJWXEFXKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328738
Record name 1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797682
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

824423-80-5
Record name 1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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